5-Chloro Imidacloprid

Descripción

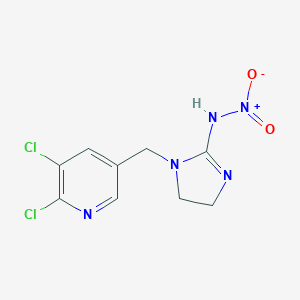

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[1-[(5,6-dichloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N5O2/c10-7-3-6(4-13-8(7)11)5-15-2-1-12-9(15)14-16(17)18/h3-4H,1-2,5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLLOFWBBYUDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanism of Insecticidal Action of Imidacloprid

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Insect Nervous Systems

Imidacloprid's primary target is the nAChRs located in the central nervous system of insects. researchgate.netorst.edu These receptors are ligand-gated ion channels that play a crucial role in fast synaptic transmission. nih.gov

Imidacloprid (B1192907) acts as a potent agonist at insect nAChRs. researchgate.net It binds to these receptors, mimicking the action of acetylcholine but with a much stronger and more persistent effect. wikipedia.orgresearchgate.net This agonistic binding leads to the constitutive activation of the receptor, causing a continuous and uncontrolled influx of cations into the neuron. pnas.org The structure of imidacloprid, particularly the nitro group, engages in electrostatic interactions with basic residues in loop D of the nAChR, which enhances the positive charge of the imidazolidine (B613845) moiety and strengthens its interaction with tryptophan in loop B. researchgate.nettandfonline.com Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, imidacloprid is not, resulting in sustained receptor activation. researchgate.net

The persistent activation of nAChRs by imidacloprid leads to a blockage of the post-synaptic pathway. wikipedia.org Initially, the binding of imidacloprid causes spontaneous nerve impulse discharges. orst.edu However, this is followed by the neuron's failure to propagate any further signals. orst.edu This irreversible binding and sustained activation effectively shut down nerve-to-nerve signaling, leading to the disruption of the insect's central nervous system. wikipedia.orgresearchgate.net

Differential Receptor Binding Affinity and Selective Insect Toxicity

A key characteristic of imidacloprid is its selective toxicity, being significantly more toxic to insects than to mammals. wikipedia.org This selectivity is primarily due to differences in the binding affinity of imidacloprid to insect versus vertebrate nAChRs. wikipedia.orgresearchgate.net

Imidacloprid binds with much higher affinity to insect nAChRs. wikipedia.org This is attributed to specific structural features of insect nAChRs, such as the presence of basic amino acid residues in certain loops of the receptor protein that are not found in their vertebrate counterparts. tandfonline.com For instance, research has shown that mutations in loop D of the chicken α7 nAChR to basic residues enhance its sensitivity to neonicotinoids. tandfonline.com Furthermore, the subunit composition of nAChRs influences imidacloprid's binding and efficacy. ucl.ac.uksdbonline.org For example, imidacloprid shows a higher affinity for Drosophila nAChRs with an excess of the Dβ1 subunit compared to those with an excess of the Dα1 subunit. sdbonline.org

In contrast, imidacloprid has a very low binding affinity for mammalian nAChRs. mdpi.com Additionally, the blood-brain barrier in vertebrates provides a physical defense, limiting the access of imidacloprid to the central nervous system where these receptors are located. orst.edu

Interactive Table: Binding Affinity of Imidacloprid to Different nAChR Subtypes

| Species | nAChR Subtype/Tissue | Binding Affinity/Effect | Reference |

| Drosophila melanogaster | Dα1/Dβ1 | Higher affinity with Dβ1 subunit excess | sdbonline.org |

| Drosophila melanogaster | Dα2/chicken β2 hybrid | Partial agonist | ucl.ac.uk |

| Acyrthosiphon pisum (aphid) | nAChRs | Partially inhibits α-Bgt binding | mdpi.com |

| Periplaneta americana (cockroach) | Thoracic ganglia | Agonist on D type, antagonist on ND type | ucl.ac.uk |

| Apis mellifera (honeybee) | Kenyon cells | Partial agonist | nih.gov |

| Halyomorpha halys | nAChRs | Lower binding energy (-6.1 kcal/mol) | mdpi.com |

| Arma chinensis | nAChRs | Higher binding energy (-5.4 kcal/mol) | mdpi.com |

| Chicken | α7 nAChR | Partial agonist | mdpi.com |

| Rat | α4β2 | Very low binding affinity | mdpi.com |

| Human | α4β2 | Partial agonist | nih.gov |

Downstream Neurophysiological Effects and Central Nervous System Dysregulation

The interaction of imidacloprid with nAChRs triggers a cascade of downstream neurophysiological effects, leading to severe dysregulation of the insect's central nervous system. researchgate.net The initial hyperexcitation of neurons, caused by the continuous influx of cations, is followed by a complete blockage of nerve signal transmission. orst.edu

Biotransformation Pathways and Environmental Dynamics of Imidacloprid

Metabolic Fate in Biological Systems

The breakdown of imidacloprid (B1192907) occurs through various metabolic pathways, primarily involving oxidation, hydroxylation, and cleavage of its chemical structure. These processes are mediated by enzymes present in mammals, insects, and plants, leading to the formation of several metabolites.

In mammals, the metabolism of imidacloprid primarily takes place in the liver and proceeds through two main pathways. orst.eduorst.edu One major route involves the oxidative cleavage of the methylene (B1212753) bridge, which results in the formation of 6-chloronicotinic acid and imidazolidine (B613845). orst.eduorst.edursc.org The 6-chloronicotinic acid can then undergo further biotransformation, for instance, by conjugating with glycine (B1666218) to form a hippuric acid-type conjugate. orst.eduinchem.org

The second significant metabolic pathway in mammals is the hydroxylation of the imidazolidine ring. orst.eduorst.edursc.org This process leads to the creation of hydroxylated metabolites, most notably 4-hydroxyimidacloprid and 5-hydroxyimidacloprid. rsc.org These initial metabolites can be further transformed, and together with their parent compound, are rapidly excreted, with over 90% of a dose being eliminated within 24 hours. rsc.org

Table 1: Major Mammalian Metabolic Pathways of Imidacloprid

| Metabolic Pathway | Key Enzymes/Reactions | Primary Metabolites |

|---|---|---|

| Oxidative Cleavage | Oxidative cleavage of the methylene bridge | 6-Chloronicotinic Acid, Imidazolidine |

| Hydroxylation | Hydroxylation of the imidazolidine ring | 4-Hydroxyimidacloprid, 5-Hydroxyimidacloprid |

In insects, the metabolism of imidacloprid is a key factor in its insecticidal activity and selectivity. Biotransformation in insects like the honeybee (Apis mellifera) is relatively rapid. apiservices.bizresearchgate.net Studies have shown that imidacloprid is quickly metabolized into metabolites such as 5-hydroxyimidacloprid and olefin-imidacloprid. apiservices.bizresearchgate.net For instance, in honeybees, the half-life of imidacloprid is estimated to be between 4.5 and 5 hours. researchgate.net

The appearance of these metabolites often coincides with the onset of toxic effects. apiservices.biz While the parent imidacloprid is responsible for the initial neurotoxic symptoms, the subsequent formation of 5-hydroxyimidacloprid and olefin-imidacloprid is thought to be involved in honeybee mortality. apiservices.biz The 5-hydroxy and olefin metabolites have been found to be more toxic to honeybees than the original imidacloprid compound. orst.edu

Imidacloprid is a systemic insecticide, meaning it is absorbed and translocated throughout the plant, primarily through the xylem. scispace.comresearchgate.net Once absorbed, usually by the roots from treated soil or seeds, it moves upwards (acropetally) within the plant. scispace.comresearchgate.net

In plants, imidacloprid is degraded relatively quickly through three main metabolic pathways that are qualitatively and quantitatively similar across different plant species. scispace.comresearchgate.net These pathways are:

Hydroxylation: The imidazolidine ring undergoes ethylene-bridge hydroxylation, followed by the elimination of water to form the olefin metabolite. researchgate.net

Nitro-group Reduction: The nitro group is reduced to a nitrosimine, which then loses the nitroso group to form a guanidine (B92328) metabolite. researchgate.net

Oxidative Cleavage: The methylene bridge is cleaved, leading to the formation of 6-chloropicolyl alcohol, which is subsequently oxidized to 6-chloronicotinic acid. researchgate.net

Studies in various plants, including onions and cabbage, have identified a range of metabolites resulting from these transformations. nih.govnih.gov

Environmental Degradation Processes

Photodegradation Kinetics and Product Profiling in Aquatic and Terrestrial Environments

Photodegradation, or photolysis, is a primary mechanism for the breakdown of Imidacloprid in the environment, particularly in aquatic systems and on soil surfaces. nih.gov The process is initiated when the molecule absorbs energy from sunlight, leading to its chemical transformation.

The kinetics of Imidacloprid's photodegradation generally follow pseudo-first-order kinetics. nih.govresearchgate.net The rate of this degradation is influenced by several factors, including the intensity of light, the initial concentration of the pesticide, temperature, and the composition of the medium. nih.gov Studies have shown that the reaction rate tends to increase with rising temperature but decreases as the initial concentration of Imidacloprid increases. nih.govresearchgate.net The photolytic half-life (DT50) of Imidacloprid can be rapid, with studies reporting values as low as 43 to 57 minutes in pure water under laboratory conditions. acs.orgnih.govfao.org However, in more complex matrices like tap water or natural waters containing dissolved organic matter, the half-life can be longer, ranging from 126 to 144 minutes. acs.orgnih.gov

The profile of degradation products from photolysis is diverse. The most consistently identified major photoproduct in aquatic environments is 1-(6-chloro-3-pyridinyl)methyl-2-imidazolidinone, commonly known as Imidacloprid-urea. acs.orgnih.govorst.eduresearchgate.net In terrestrial systems, photodegradation on a sandy loam soil surface was found to be rapid, with a primary DT50 of 4.7 days. orst.edu In this environment, the major product was identified as 5-hydroxy-imidacloprid, with lesser amounts of other metabolites also formed. orst.edu

Other notable photoproducts that have been identified include:

An olefin derivative orst.edu

A nitroso derivative orst.edu

6-chloronicotinic acid orst.edu

1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidinimine researchgate.net

The table below summarizes key kinetic data from various photodegradation studies.

Hydrolytic Degradation Pathways under Varying pH Conditions

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolytic stability of Imidacloprid is highly dependent on the pH of the surrounding medium.

Imidacloprid is chemically stable in water under acidic and neutral conditions (pH 5-7). nih.govorst.eduresearchgate.netresearchgate.net In this pH range, hydrolytic degradation is very slow, with one study noting only a 1.5% loss of the initial concentration after three months at pH 7 in darkness. orst.edu

However, under alkaline conditions (typically pH > 9), the rate of hydrolysis increases significantly. nih.govresearchgate.netresearchgate.net The degradation follows pseudo-first-order kinetics, and the rate is enhanced by increased temperature. nih.govresearchgate.net Despite this increase, hydrolysis is generally a much slower process than photodegradation. nih.govresearchgate.net The activation energy for hydrolysis has been calculated at 42.72 kJ·mol−1, which is substantially higher than that for photodegradation, indicating a slower reaction rate. nih.govresearchgate.net

The primary and most consistently identified product of Imidacloprid hydrolysis is 1-[(6-chloro-3-pyridinyl)methyl]-2-imidazolidone (Imidacloprid-urea). orst.eduresearchgate.netccme.ca Although this is the same major product often seen in photolysis, the chemical pathway to its formation via hydrolysis is different. researchgate.net The proposed mechanism for alkaline hydrolysis involves the hydroxide (B78521) ion (OH−) attacking the carbon of the C=N bond on the imidazolidine ring, which carries a partial positive charge due to the electron-withdrawing nitro group. researchgate.net

The table below illustrates the effect of pH on the degradation half-life of Imidacloprid.

Microbial Bioremediation and Enzymatic Deactivation Mechanisms

Microbial degradation is a critical pathway for the dissipation of Imidacloprid in the environment, particularly in soil. nih.govmdpi.com This process, considered more environmentally friendly than chemical methods, involves the transformation or mineralization of the pesticide by microorganisms such as bacteria and fungi. nih.govfrontiersin.org

Researchers have successfully isolated and identified numerous microbial strains from contaminated soils and water that are capable of degrading Imidacloprid. These microorganisms utilize the pesticide as a source of carbon, nitrogen, or energy. ijpbs.comrroij.com The degradation pathways often involve oxidation and nitro-reduction of the Imidacloprid molecule. frontiersin.orgfrontiersin.org

Some of the key microbial genera and species identified for their Imidacloprid-degrading capabilities include:

Mycobacterium sp. : Strain MK6 was found to transform 99.7% of an initial Imidacloprid concentration to its major metabolite, 6-chloronicotinic acid (6-CNA), within two weeks. acs.orgnih.gov

Klebsiella pneumoniae : Strain BHC1 demonstrated the ability to degrade 78% of Imidacloprid within seven days, producing metabolites like nitroguanidine (B56551) and 6-chloronicotinic acid. mdpi.com

Bacillus sp. : Various strains, including Bacillus aerophilus and Bacillus alkalinitrilicus, have shown significant degradation potential. mdpi.comijpbs.com In one study, a mixed culture of these two species degraded over 90% of Imidacloprid in clay loam soil within 56 days. mdpi.com

Pseudomonas sp. : This genus is frequently cited for its high efficacy in pesticide degradation. mdpi.comijpbs.com

Enterobacter sp. : Strain ATA1 was isolated from a paddy field and characterized as a competent degrader of Imidacloprid. researchgate.net

Other important genera include Pseudoxanthomonas, Rhizobium, Rhodococcus, Stenotrophomonas, Azotobacter, and Azospirillum. nih.govmdpi.comfrontiersin.orgijpbs.com

The microbial breakdown of Imidacloprid is facilitated by specific enzymes that catalyze the transformation reactions. frontiersin.orgnih.gov Two key enzyme systems involved are Cytochrome P450 monooxygenases and Aldehyde Oxidase.

Cytochrome P450 Monooxygenases (P450s) are a versatile family of enzymes found in almost all aerobic organisms. sci-hub.se They are renowned for their ability to oxidize a wide variety of compounds. frontiersin.orgnih.gov In the context of Imidacloprid degradation, P450s play a crucial role in hydroxylation reactions. mdpi.comresearchgate.net For instance, the conversion of Imidacloprid to 5-hydroxy imidacloprid and olefin imidacloprid by the bacterium Hymenobacter latericoloratus was found to be inhibited by piperonyl butoxide, a known inhibitor of P450 enzymes, confirming their involvement in the hydroxylation pathway. researchgate.net In mammals, human cytochrome P450 3A4 is particularly important for Imidacloprid metabolism. researchgate.net

Aldehyde Oxidase (AOX) is another significant enzyme involved in Imidacloprid metabolism. mdpi.com While P450s are primarily associated with oxidation, AOX contributes significantly to the reductive metabolic pathways, such as the nitro-reduction of the Imidacloprid molecule. mdpi.com In some organisms, the metabolic pathway involving AOX can play a more critical role in the systemic effects of Imidacloprid than the P450 pathway. mdpi.com

The efficiency of microbial degradation is often dependent on co-metabolism and is influenced by various environmental conditions. mdpi.comfrontiersin.org

Co-metabolism is a process where microorganisms degrade a compound (like a pesticide) that they cannot use as a primary energy source, provided another growth-supporting substrate is available. scienceopen.com Many Imidacloprid-degrading bacteria require a co-substrate for efficient breakdown. For example, Pseudoxanthomonas indica CGMCC 6648 degrades Imidacloprid to 5-hydroxy imidacloprid and olefin imidacloprid when glucose is present. mdpi.com Similarly, Enterobacter sp. strain ATA1 showed enhanced dissipation of Imidacloprid in the presence of glucose as a co-metabolite. researchgate.net The specific co-substrate can even influence the degradation pathway; P. indica produces olefin imidacloprid in the presence of pyruvate (B1213749) but not with lactose. mdpi.com

Environmental Factors such as pH, temperature, soil type, and organic matter content significantly affect microbial activity and thus the rate of biodegradation. nih.govmdpi.com Most degrading bacteria have optimal pH and temperature ranges for growth and enzymatic activity, with many functioning best at a neutral pH between 6.0 and 7.0. researchgate.net Soil organic matter can serve as a primary adsorption medium for Imidacloprid, which may affect its bioavailability to microorganisms. mdpi.com

Environmental Transport and Persistence

Soil Sorption, Desorption, and Leaching Potential in Diverse Soil Matrices

The mobility of 5-chloro imidacloprid in soil is largely governed by sorption-desorption processes, which determine the amount of the compound available for transport. nih.gov Sorption refers to the binding of the chemical to soil particles, while desorption is its release back into the soil solution. These processes are influenced by soil properties such as organic matter content, clay content, and pH.

Research indicates that imidacloprid and its metabolites, including the 5-chloro derivative, exhibit variable sorption in different soil types. usda.gov Generally, soils with higher organic matter and clay content tend to show greater sorption. wikipedia.orgplos.org For instance, in a study comparing a silty clay loam and a sandy loam, sorption was found to be a key factor influencing the compound's availability. tandfonline.com However, simply normalizing sorption coefficients to organic carbon or clay content does not always account for the observed variability, suggesting that other soil characteristics also play a significant role. nih.govusda.gov

The desorption of imidacloprid and its metabolites often exhibits hysteresis, meaning that the compound does not desorb as readily as it sorbs. usda.gov This can lead to a portion of the chemical becoming irreversibly bound to the soil. usda.gov The degree of desorption can be influenced by soil properties; for example, one study found that desorption was slower in a soil with higher organic carbon and clay content.

The leaching potential of this compound is directly related to its sorption characteristics and water solubility. Due to its high water solubility, imidacloprid and its metabolites are considered to have a high potential to leach into groundwater, particularly in permeable soils with shallow water tables. wikipedia.orgsierraclub.ca Field studies have shown that while surface applications may not always lead to significant leaching, usda.gov the application method can greatly influence its movement. For example, the use of drip irrigation has been associated with the leaching of imidacloprid to considerable depths. usda.govfarmlandbirds.net Preferential flow paths in the soil can also facilitate rapid vertical movement. farmlandbirds.net

The concentration of the compound can also affect its mobility. Lower initial concentrations have been associated with higher sorption rates, which would in turn reduce leaching. ccme.ca Conversely, higher water content in the soil can lead to lower sorption and increased potential for movement. ccme.ca

Table 1: Factors Influencing Soil Sorption, Desorption, and Leaching of Imidacloprid and its Metabolites

| Factor | Influence on Sorption | Influence on Desorption | Influence on Leaching | References |

|---|---|---|---|---|

| Organic Matter Content | Higher content generally increases sorption. | Higher content can lead to slower desorption (hysteresis). | Increased sorption reduces leaching potential. | wikipedia.orgplos.org |

| Clay Content | Higher content generally increases sorption. | Higher content can lead to slower desorption. | Increased sorption reduces leaching potential. | wikipedia.orgplos.orgfarmlandbirds.net |

| Soil pH | Can influence the chemical form and surface charge of soil particles, affecting sorption. | Can affect the rate and extent of desorption. | Influences the amount of chemical in the mobile phase. | farmlandbirds.netscirp.org |

| Application Method | Does not directly affect sorption but influences where the compound is placed in the soil profile. | Not directly applicable. | Methods like drip irrigation can increase leaching depth. | usda.govfarmlandbirds.net |

| Water Content | Higher water content can decrease sorption. | Influences the equilibrium between sorbed and dissolved phases. | Higher water content can increase leaching. | ccme.ca |

| Initial Concentration | Lower concentrations can lead to higher sorption rates. | Can influence the desorption isotherm. | Higher concentrations can overwhelm sorption capacity, increasing leaching. | ccme.ca |

Dissipation in Aquatic Systems and Sediment Interactions

Once in aquatic environments, the dissipation of this compound is governed by several processes, including photolysis, microbial degradation, and sorption to sediment. ontariobee.com Imidacloprid itself is known to be persistent in aquatic environments under certain conditions, with half-lives in water reported to range from several days to over 100 days. ccme.cabeyondpesticides.org

Photolysis, or degradation by light, is a major pathway for the breakdown of imidacloprid in water, with a reported half-life of approximately 1 to 4 hours under direct sunlight. wikipedia.org However, in the absence of light, degradation is much slower. ccme.ca The persistence of the compound is also influenced by factors such as pH, temperature, and the presence of microbial communities. ccme.ca

Imidacloprid and its metabolites can be detected in various aquatic compartments. Monitoring studies have found imidacloprid in drainage canals, streams, rivers, lakes, wetlands, and estuaries. beyondpesticides.org

Interactions with sediment play a crucial role in the fate of this compound in aquatic systems. The compound can be adsorbed to sediment particles, which removes it from the water column but can also create a reservoir from which it can be later released. wa.gov The disappearance of imidacloprid from the water phase in water/sediment systems is often due to adsorption to the sediment. wa.gov In the sediment, imidacloprid can be degraded, with imidacloprid-guanidine being a major degradation product, particularly under anaerobic (low oxygen) conditions. wa.govepa.gov

Table 2: Dissipation of Imidacloprid in Aquatic Systems

| Process | Description | Key Factors | Reported Half-Life (DT50) | References |

|---|---|---|---|---|

| Aqueous Photolysis | Degradation by sunlight. | Light intensity. | ~1-4 hours | wikipedia.org |

| Hydrolysis | Breakdown in the presence of water. | Generally stable at environmentally relevant pH. | Not a major fate process. | ccme.ca |

| Microbial Degradation | Breakdown by microorganisms. | Microbial community, temperature, oxygen levels. | Varies; faster under anaerobic conditions in sediment. | ccme.cawa.govepa.gov |

| Sorption to Sediment | Binding to sediment particles. | Sediment composition (organic matter, clay). | Removes compound from water column. | wa.gov |

| Overall System Dissipation | Combined effect of all processes in a water body. | Light, temperature, pH, microbial activity, sediment interaction. | 4 to 14.8 days in pond systems. | ccme.cawa.gov |

Insecticide Resistance Development and Underlying Mechanisms in Target Pests

Biochemical Resistance Mechanisms

Biochemical resistance involves physiological changes within the insect that prevent the insecticide from reaching its target site in a toxic form. This is often achieved by increasing the activity of detoxification enzymes.

The overexpression or increased efficiency of certain enzymes is a common mechanism for insecticide resistance. nih.gov These enzymes metabolize the insecticide into less toxic compounds that can be more easily excreted.

Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently implicated in neonicotinoid resistance. nih.govrothamsted.ac.uk Studies in various insect species, including the whitefly Bemisia tabaci and the cotton aphid Aphis gossypii, have shown that resistant strains exhibit significantly higher P450 activity. jst.go.jpmdpi.com This enhanced enzymatic action leads to the oxidative detoxification of imidacloprid (B1192907). rothamsted.ac.uk For example, the overexpression of the P450 gene CYP6CM1 has been strongly associated with high levels of imidacloprid resistance in B. tabaci. nih.gov

Carboxylesterases (CarEs): Increased activity of carboxylesterases has also been linked to imidacloprid resistance in some pest populations. jst.go.jp These enzymes hydrolyze the ester bonds present in certain insecticides, rendering them inactive. In studies on the cotton aphid, elevated CarE activity was found to contribute to resistance against imidacloprid. jst.go.jp

Glutathione (B108866) S-Transferases (GSTs): GSTs are another family of detoxification enzymes that can contribute to insecticide resistance by catalyzing the conjugation of glutathione to the insecticide, which facilitates its detoxification and excretion. mdpi.com While often a primary mechanism for other insecticide classes, their role in neonicotinoid resistance can be secondary but still significant in some multi-resistant pest strains.

Table 1: Detoxification Enzyme Activity in Imidacloprid-Resistant Insect Strains

| Insect Species | Enzyme Family | Observed Effect in Resistant Strain | Reference |

|---|---|---|---|

| Bemisia tabaci (Whitefly) | Cytochrome P450s | Overexpression of P450 monooxygenases linked to enhanced detoxification. | rothamsted.ac.uk |

| Aphis gossypii (Cotton Aphid) | Cytochrome P450s & Carboxylesterases | Significantly higher activities of both enzyme families. | jst.go.jp |

| Myzus persicae (Green Peach Aphid) | Cytochrome P450s | Amplification of the CYP6CY3 gene associated with resistance. | mdpi.com |

The enhanced activity of detoxification enzymes is often a result of changes in gene expression. In resistant insect strains, the genes encoding these enzymes can be upregulated, leading to a greater production of the detoxifying proteins. nih.gov For instance, research on Myzus persicae has demonstrated that the amplification of the cytochrome P450 gene CYP6CY3 is associated with resistance to neonicotinoids. mdpi.com This genetic amplification results in more copies of the gene, leading to higher levels of the corresponding enzyme and thus, enhanced detoxification of the insecticide.

Target-Site Resistance Mechanisms

Target-site resistance occurs when the molecular target of the insecticide is modified, reducing the binding affinity of the insecticide. For neonicotinoids, the target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's central nervous system. researchgate.net

Mutations in the genes that code for the subunits of the nAChR can lead to a receptor that is less sensitive to neonicotinoids. nih.govnih.gov Several key mutations have been identified in resistant pest populations:

Y151S Mutation: In the brown planthopper, Nilaparvata lugens, a point mutation resulting in the substitution of tyrosine (Y) with serine (S) at position 151 in the Nlα1 and Nlα3 nAChR subunits has been shown to confer resistance to imidacloprid. pnas.orgrothamsted.ac.uk This mutation is located near the agonist binding site of the receptor. pnas.org

R81T Mutation: In the green peach aphid, Myzus persicae, and the cotton aphid, Aphis gossypii, a mutation causing a substitution of arginine (R) to threonine (T) at position 81 in the β1 subunit of the nAChR is associated with resistance to imidacloprid and other neonicotinoids. mdpi.comnih.govherts.ac.uk This mutation alters the binding characteristics of the receptor. herts.ac.uk

A58T & R79E Dual Mutations: In the whitefly, Bemisia tabaci, dual mutations in the BTβ1 nAChR subunit, resulting in the substitutions of alanine (B10760859) (A) to threonine (T) at position 58 and arginine (R) to glutamic acid (E) at position 79, have been found to confer resistance to multiple neonicotinoids. nih.gov

Table 2: Key nAChR Mutations Conferring Neonicotinoid Resistance

| Insect Species | nAChR Subunit | Mutation | Reference |

|---|---|---|---|

| Nilaparvata lugens (Brown Planthopper) | Nlα1 and Nlα3 | Y151S | pnas.orgrothamsted.ac.uk |

| Myzus persicae (Green Peach Aphid) | β1 | R81T | mdpi.comherts.ac.uk |

| Aphis gossypii (Cotton Aphid) | β1 | R81T | nih.gov |

| Bemisia tabaci (Whitefly) | BTβ1 | A58T & R79E | nih.gov |

Cross-Resistance Patterns and Multi-Drug Resistance Evolution

Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, insecticides. researchoutreach.org In the context of neonicotinoids, resistance to imidacloprid can sometimes lead to cross-resistance to other neonicotinoids like thiamethoxam (B1682794) and clothianidin. jst.go.jpresearchoutreach.org This is often the case when the resistance mechanism is broad-spectrum, such as the overexpression of a P450 enzyme that can metabolize multiple compounds, or a target-site mutation that affects the binding of several neonicotinoids. jst.go.jpresearchoutreach.org

However, the patterns of cross-resistance are not always predictable and can vary between different insect populations and resistance mechanisms. cambridge.org For instance, some imidacloprid-resistant strains of Bemisia tabaci have shown no cross-resistance to other neonicotinoids like acetamiprid (B1664982) and dinotefuran. cambridge.org This variability highlights the complexity of resistance evolution.

The continuous use of insecticides can also lead to the evolution of multi-drug resistance, where an insect population becomes resistant to multiple classes of insecticides with different modes of action. This can occur through the accumulation of different resistance mechanisms within the same individual or population. For example, a strain of Myzus persicae was found to have both target-site resistance to neonicotinoids (R81T mutation) and pyrethroids, as well as enhanced detoxification mechanisms, making it resistant to a wide range of insecticides. mdpi.com

Phenotypic Expression of Resistance: Stability and Fitness Costs

The development of resistance to insecticides, including 5-Chloro Imidacloprid, often comes with associated fitness costs for the insect. These costs are physiological or developmental disadvantages that resistant insects may experience in an insecticide-free environment.

Research on imidacloprid resistance in the brown planthopper, Nilaparvata lugens, demonstrated that a laboratory-selected strain with high resistance (250-fold) exhibited significant reproductive disadvantages. nih.gov The fitness of these highly resistant planthoppers was dramatically reduced to only one-fifth to one-tenth of that of the susceptible strain. nih.gov This suggests that in the absence of imidacloprid exposure, the susceptible individuals would likely outcompete the resistant ones, leading to a decline in the frequency of resistance in the population. nih.gov

Similarly, studies on the house fly, Musca domestica, have shown that imidacloprid resistance can be unstable and decline over time without continuous insecticide pressure. cornell.edu This instability indicates a fitness cost associated with the resistance genes. cornell.edu The rapid loss of resistance when the insecticide is not used suggests that the genetic traits responsible for resistance may negatively impact other vital functions. researchgate.net

However, the presence of fitness costs does not guarantee that resistance will not evolve or persist, especially with consistent insecticide use. frontiersin.org In some cases, the selection pressure exerted by the insecticide can outweigh the fitness costs, leading to the establishment of resistant populations. frontiersin.org For instance, while a pyridalyl-resistant strain of the western flower thrips, Frankliniella occidentalis, showed reduced pupation and emergence rates and lower female fecundity, indicating fitness costs, continued exposure could still favor the resistant individuals. frontiersin.org

The degree of dominance of resistance genes also plays a crucial role in the expression and spread of resistance. plos.org If resistance is controlled by dominant genes, it can establish more quickly in a population because heterozygous individuals will also exhibit the resistant phenotype. plos.org Conversely, resistance controlled by recessive genes may develop more slowly. plos.org Studies on the house fly have indicated that imidacloprid resistance is an incompletely dominant trait and is likely governed by multiple genes. plos.orgplos.org

Table 1: Fitness Costs Associated with Imidacloprid Resistance

| Pest Species | Fitness Cost Parameter | Observation | Reference |

| Nilaparvata lugens (Brown Planthopper) | Reproduction | Fitness of highly resistant strain was 1/5 to 1/10 that of the susceptible strain. nih.gov | nih.gov |

| Musca domestica (House Fly) | Resistance Stability | Resistance was unstable and declined over time in the absence of insecticide pressure. cornell.edu | cornell.edu |

| Frankliniella occidentalis (Western Flower Thrips) | Development and Fecundity | Pyridalyl-resistant strain showed lower pupation and emergence rates, and reduced female fecundity. frontiersin.org | frontiersin.org |

Hormesis and Sub-Lethal Effects on Insect Biology and Population Dynamics

Hormesis is a biphasic dose-response phenomenon where low doses of a stressor, such as an insecticide, can stimulate a biological response, while high doses are inhibitory or lethal. easletters.com Sub-lethal doses of insecticides, including those related to this compound, can have significant and sometimes counterintuitive effects on insect biology and population dynamics.

Exposure to sub-lethal concentrations of imidacloprid has been shown to induce hormetic effects in various insect species. For example, in the rose-grain aphid, Metopolophium dirhodum, sub-lethal doses of imidacloprid initially had a negative impact on the parental generation (F0), reducing fecundity, adult longevity, and the reproductive period. frontiersin.org However, the first filial generation (F1) exhibited a significant stimulation in population growth, with higher adult longevity, fecundity, and survival rates. frontiersin.org This suggests that while the initial exposure may be detrimental, it can lead to a rebound and even an increase in the subsequent generation's population.

Similar hormetic effects on fecundity have been observed in other pests like the two-spotted spider mite, Tetranychus urticae, and the green peach aphid, Myzus persicae, after exposure to low concentrations of imidacloprid. frontiersin.org The phenomenon of hormesis can complicate pest management, as low-level exposure, which might occur from environmental residues or systemic insecticide uptake in plants, could inadvertently boost pest populations. nih.gov

Sub-lethal effects are not limited to reproduction. They can also influence insect behavior, development, and physiology. semanticscholar.org For instance, sub-lethal doses of deltamethrin, another insecticide, have been shown to have a hormetic effect on the response of male cotton leaf-eating insects to sex pheromones. easletters.com Exposure to sub-lethal pesticide levels can also impact learning, memory, and mobility in insects. semanticscholar.org

The transgenerational nature of these effects is also a critical consideration. Studies on the endoparasitoid Cotesia marginiventris showed that exposure to low concentrations of certain insecticides resulted in hormetic effects, such as increased parasitism rates, in both the parent (F0) and offspring (F1) generations. nih.gov However, these same insecticides had detrimental sub-lethal effects on the body size and fecundity of the F1 and F2 generations. nih.gov

Table 2: Examples of Hormesis and Sub-Lethal Effects of Imidacloprid

| Pest Species | Effect | Observation | Reference |

| Metopolophium dirhodum (Rose-grain aphid) | Transgenerational Fecundity | F0 generation showed reduced fecundity, while F1 generation showed significantly higher fecundity and survival. frontiersin.org | frontiersin.org |

| Tetranychus urticae (Two-spotted spider mite) | Fecundity | Increased fecundity at low imidacloprid concentrations. frontiersin.org | frontiersin.org |

| Myzus persicae (Green peach aphid) | Transgenerational Fecundity | Hormetic effect on fecundity observed in the F2 generation. frontiersin.org | frontiersin.org |

| Cotesia marginiventris (Endoparasitoid) | Parasitism Rate & Development | Increased parasitism rate in F0 and F1 generations; reduced body size and fecundity in F1 and F2 generations. nih.gov | nih.gov |

Management Strategies for Mitigating Imidacloprid Resistance

To combat the development of insecticide resistance to compounds like this compound, a multi-faceted approach known as Insecticide Resistance Management (IRM) is essential. IRM strategies aim to slow the evolution of resistance and preserve the efficacy of existing insecticides.

A cornerstone of IRM is the rotation of insecticides with different modes of action (MoA) . ahdb.org.ukmbimph.com This involves alternating between different chemical classes to prevent successive generations of a pest from being exposed to the same selection pressure. pesticidestewardship.org For this strategy to be effective, it is crucial to know the MoA of each insecticide used.

Integrated Pest Management (IPM) provides a broader framework for resistance management. ahdb.org.uk IPM emphasizes a combination of control tactics, including:

Monitoring pest populations: Using scouting and established thresholds to determine when insecticide applications are necessary, thus reducing unnecessary treatments. ahdb.org.ukpesticidestewardship.org

Utilizing biological controls: Encouraging natural enemies of pests, such as predators and parasitoids. ahdb.org.uk

Cultural controls: Employing practices like crop rotation. mbimph.com

When chemical control is warranted, several practices can help mitigate resistance:

Using appropriate rates: Applying insecticides at the full recommended label rate is crucial, as using reduced rates can favor the survival of more tolerant individuals. ahdb.org.ukpesticidestewardship.org

Strategic use of mixtures: Tank-mixing or using pre-packaged mixtures of insecticides with different MoAs can be an effective strategy, as it is less likely that an individual pest will be resistant to both active ingredients. pesticidestewardship.orgnih.gov

Creating refuges: Leaving untreated areas within or near treated fields allows susceptible individuals to survive and interbreed with resistant ones, diluting the frequency of resistance genes in the population. mbimph.compesticidestewardship.org

For neonicotinoid resistance specifically, research has shown that high levels of resistance in some pests, like the brown planthopper, can be unstable. researchgate.net This suggests that strategic periods of non-use ("window control") could allow susceptible individuals to rebound, helping to manage resistance. researchgate.net Additionally, since cross-resistance may not extend to all neonicotinoids, rotating to an effective alternative within the same class might be a viable short-term option. researchgate.net

Table 3: Key Strategies for Managing Insecticide Resistance

| Strategy | Description | Reference |

| Insecticide Rotation | Alternating the use of insecticides with different Modes of Action (MoA) to avoid selecting for resistance to a single chemical class. ahdb.org.ukmbimph.com | ahdb.org.ukmbimph.com |

| Integrated Pest Management (IPM) | A holistic approach combining monitoring, biological controls, cultural practices, and judicious chemical use. ahdb.org.uk | ahdb.org.uk |

| Use of Refuges | Leaving untreated areas to allow susceptible pests to survive and interbreed with resistant individuals, diluting resistance genes. mbimph.compesticidestewardship.org | mbimph.compesticidestewardship.org |

| Insecticide Mixtures | Applying two or more insecticides with different MoAs simultaneously to decrease the probability of pest survival. pesticidestewardship.orgnih.gov | pesticidestewardship.orgnih.gov |

| "Window" Control | Implementing periods of non-use for a specific insecticide to allow for the recovery of susceptible populations, particularly when resistance is unstable. researchgate.net | researchgate.net |

Ecotoxicological Assessments and Non Target Organism Impacts of Imidacloprid

Effects on Beneficial Insects and Pollinators

Imidacloprid (B1192907) is recognized as being highly toxic to a range of beneficial insects, most notably pollinators such as honey bees. nih.govbeyondpesticides.orgfarmlandbirds.net Its systemic nature means that exposure can occur through multiple pathways, including the consumption of contaminated pollen and nectar from treated plants. nih.gov

Sublethal Behavioral Impairments (e.g., Foraging, Navigation, Learning)

Exposure to sublethal levels of Imidacloprid, which may not cause immediate death, has been shown to induce significant behavioral and physiological impairments in pollinators. researchgate.net Laboratory and semi-field studies have demonstrated that even low, field-relevant concentrations can negatively affect foraging behavior, navigation, orientation, and learning in honey bees (Apis mellifera). plos.orgbeyondpesticides.orgnih.gov

Research has identified a range of adverse sublethal effects, including:

Impaired Foraging and Navigation: Bees exposed to Imidacloprid may exhibit reduced foraging activity, decreased ability to recruit other foragers, and impaired homing success and navigation performance. plos.orgnih.govlib4ri.ch Studies have shown delayed return flights and altered navigation memory. plos.org

Learning and Memory Deficits: Olfactory learning, which is crucial for bees to associate floral scents with food rewards, can be significantly disturbed. plos.orgmset-biospectra.org Exposure can lead to a decreased ability to learn and remember which flowers are rewarding, making foraging less efficient. plos.org

Reduced Motor Function: Imidacloprid can cause reduced motor function, further hindering the physical ability of bees to forage effectively. lib4ri.ch

Colony Health and Population Dynamics in Hymenoptera

The individual behavioral impairments caused by Imidacloprid can cascade into broader impacts on the health and population dynamics of Hymenopteran colonies, such as those of honey bees and bumble bees. nih.gov Sublethal doses can affect colony performance by reducing pollen storage, foraging efficiency, and the rearing of brood. nih.gov

Studies have shown that colonies exposed to Imidacloprid can experience a decline in brood and adult bee populations over time. researchgate.net For instance, one field study observed that while control colonies and those exposed to a very low dose (5 ppb) of Imidacloprid saw their adult bee populations increase by 150% and 104% respectively over 40 days, colonies exposed to a higher, yet still sublethal, dose (200 ppb) only increased by 18%. researchgate.net

Furthermore, exposure to neonicotinoids like Imidacloprid may impact queen health. Queens in exposed colonies might experience higher rates of supersedure (replacement by the colony), queen loss, and reduced survivorship. nih.gov Developing queens reared in the presence of high neonicotinoid concentrations have been found to have smaller pheromone-producing glands and lower viability of stored sperm. nih.gov The subtle, cumulative impacts of sublethal exposure can weaken the entire colony, making it more susceptible to other stressors. researchgate.net

Residue Accumulation and Transfer in Pollen and Nectar

A primary route of exposure for pollinators is the consumption of contaminated pollen and nectar. As a systemic insecticide, Imidacloprid is translocated through the plant's vascular system and is expressed in its floral rewards. nih.gov Residues of Imidacloprid have been detected in the pollen and nectar of treated crops, making the entire plant a potential source of exposure for foraging insects. nih.govru.nl

The concentration of these residues can vary, but even levels considered to be field-realistic have been associated with sublethal effects. For example, sublethal effects on bee foraging have been noted at concentrations in the range of 1 to 20 µg/kg (ppb). ru.nl Studies have detected Imidacloprid in honey bee-collected pollen and nectar, confirming its bioavailability to bees. researchgate.net The persistence of these residues in the environment and their accumulation in hive products like honey and bee bread can lead to chronic exposure for the entire colony.

Aquatic Ecosystem Impacts

Due to its high water solubility, Imidacloprid has a significant potential to contaminate aquatic environments through runoff and leaching from agricultural fields. beyondpesticides.org Its presence in waterways is frequently detected and poses a considerable risk to aquatic organisms, particularly invertebrates. ru.nl

Toxicity to Aquatic Invertebrates (Acute and Chronic Exposures)

Aquatic invertebrates, especially insects, are among the most sensitive organisms to Imidacloprid toxicity. ru.nl Both acute (short-term) and chronic (long-term) exposure can lead to adverse effects, including mortality, reduced growth, and impaired reproduction. nih.govresearchgate.net

Studies have shown that aquatic insects like mayflies (Ephemeroptera) and midges (Chironomidae) are particularly vulnerable. researchgate.net Chronic low-level exposure to Imidacloprid can reduce the survival and growth of sensitive species. nih.gov For example, research on the aquatic midge Chironomus tentans showed that chronic exposure to concentrations above 1.14 µg/L reduced survival and growth. nih.gov The amphipod Hyalella azteca is also sensitive, with 28-day chronic Lowest-Observed-Effect-Concentration (LOEC) values for survival being around 11.46 µg/L. nih.gov

The following table summarizes toxicity data from various studies on aquatic invertebrates.

| Species | Organism Type | Exposure Duration | Endpoint | Toxicity Value (µg/L) | Reference |

|---|---|---|---|---|---|

| Chironomus tentans | Aquatic Insect (Midge) | 96 hours | LC50 | 5.75 | nih.gov |

| Hyalella azteca | Crustacean (Amphipod) | 96 hours | LC50 | 65.43 | nih.gov |

| Daphnia magna | Crustacean (Water Flea) | 48 hours | EC50 | 56,600 | beyondpesticides.org |

| Chironomus tentans | Aquatic Insect (Midge) | 28 days (Chronic) | LC50 | 0.91 | plos.org |

| Hyalella azteca | Crustacean (Amphipod) | 28 days (Chronic) | LOEC (Survival) | 11.46 | nih.gov |

| Daphnia magna | Crustacean (Water Flea) | 21 days (Chronic) | NOEC | 1,250 | beyondpesticides.org |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical that causes a specified effect in 50% of a test population. LOEC (Lowest-Observed-Effect-Concentration): The lowest tested concentration of a substance that has been observed to cause a statistically significant effect. NOEC (No-Observed-Effect-Concentration): The highest tested concentration at which no statistically significant effect is observed.

Effects on Aquatic Food Chains and Secondary Impacts on Higher Trophic Levels

The high toxicity of Imidacloprid to aquatic invertebrates can lead to significant disruptions in aquatic food webs. A decline in the populations of sensitive insects and crustaceans can reduce the availability of food for higher trophic level organisms, such as fish and birds that prey on aquatic insects. researchgate.net

Studies have demonstrated that the decline in zooplankton and other invertebrate populations in Imidacloprid-contaminated waters can lead to reduced growth and population collapse in fish species that depend on them. nih.gov This represents a significant indirect effect of the pesticide, where the impact cascades up the food chain. nih.gov For example, research has shown that plant material contaminated with systemic pesticides like Imidacloprid can adversely affect aquatic predators that consume shredders (detritivores) feeding on these leaves. Such trophic transfer and magnification of effects can alter the structure and function of the entire aquatic ecosystem.

Avian Ecotoxicology and Reproductive Effects

Imidacloprid is recognized as being acutely toxic to several bird species, with the oral median lethal dose (LD50) varying significantly among them. nih.gov For the grey partridge (Perdix perdix), the LD50 is reported as 13.9 mg/kg, while for the mallard duck (Anas platyrhynchos), it is 283 mg/kg. nih.gov Other studies have determined the acute oral LD50 for Japanese quail (Coturnix coturnix) to be 31 mg/kg and 152 mg/kg for bobwhite quail (Colinus virginianus). orst.eduwikipedia.org Species such as the house sparrow (Passer domesticus), pigeon (Columba livia), and canary (Serinus canaria) are also considered highly susceptible. wikipedia.orgsierraclub.ca Based on these values, imidacloprid is classified as highly toxic to certain avian species. nih.govwikipedia.orgherts.ac.uk Field evidence from 1995 to 2014 has documented bird poisoning incidents linked to the ingestion of imidacloprid-treated seeds. nih.gov

Sublethal effects, particularly concerning reproduction, have been observed at concentrations lower than those causing mortality. nih.gov In reproductive toxicity studies with bobwhite quail, a No-Observed-Adverse-Effect-Concentration (NOAEC) was established at 120 mg a.i./kg of diet, with effects like eggshell thinning and reduced adult weight observed at 240 mg a.i./kg of diet. wikipedia.org Similar reproductive effects, including eggshell thinning, were noted in mallard ducks. wikipedia.orgsierraclub.ca Prolonged exposure in birds can also lead to immunosuppression, inflammation, and disruption of the antioxidative status. nih.gov Furthermore, research has indicated that imidacloprid can impair the migratory orientation of some bird species. cnrs.fr

| Species | Scientific Name | Acute Oral LD50 (mg/kg bw) | Dietary LC50 (mg/kg diet) |

|---|---|---|---|

| Japanese Quail | Coturnix coturnix | 31 wikipedia.org | - |

| Bobwhite Quail | Colinus virginianus | 152 wikipedia.org | 2225 (5-day) orst.edu |

| Mallard Duck | Anas platyrhynchos | 283 nih.gov | >4797 (5-day) wikipedia.org |

| House Sparrow | Passer domesticus | 41 wikipedia.org | - |

| Pigeon | Columba livia | 25–50 wikipedia.org | - |

| Grey Partridge | Perdix perdix | 13.9 nih.gov | - |

Terrestrial Non-Target Invertebrates (e.g., Earthworms)

Imidacloprid demonstrates significant toxicity to a range of non-target terrestrial invertebrates, most notably earthworms, which are crucial for soil health. nih.gov The lethal concentration (LC50) for the earthworm Eisenia fetida has been reported as 3.05 mg/kg, with exposure leading to significant damage to the epidermis and midgut tissues. nih.gov Another study reported an acute toxicity (LD50) for earthworms between 2 and 4 parts per million in soil. sierraclub.ca For the species Amynthas alexandri, the 48-hour LC50 was determined to be 0.015 μg/cm², with exposure causing histological changes in the gastrointestinal tract. ajbls.com

Research comparing imidacloprid with other neonicotinoids found it to be more toxic than thiacloprid (B134840) for all tested invertebrate species. researchgate.net Folsomia candida (springtail) and Eisenia andrei (earthworm) were identified as the most sensitive species in that study. researchgate.net Earthworm ecotypes also influence sensitivity; endogeic (topsoil-dwelling) earthworms have been found to be more sensitive to imidacloprid than epigeic (surface-dwelling) species. ect.de Beyond mortality, sublethal effects are a concern, as extremely low concentrations have been shown to cause DNA damage and deformed sperm in earthworms. sierraclub.ca The use of imidacloprid can also lead to a significant reduction in the fecundity of species like E. fetida. frontiersin.org

| Species | Endpoint | Value | Source |

|---|---|---|---|

| Eisenia fetida | LC50 | 3.05 mg/kg | nih.gov |

| Eisenia andrei | LC50 | 0.77 mg/kg dry soil | researchgate.net |

| Eisenia andrei | EC50 (Reproduction) | 0.39 mg/kg dry soil | researchgate.net |

| Amynthas alexandri | LC50 (48h) | 0.015 µg/cm² | ajbls.com |

| Various Species | HC5 | 0.32 mg/kg dry weight | ect.de |

Molecular and Cellular Stress Responses in Exposed Organisms

Exposure to imidacloprid has been shown to induce oxidative stress in a wide variety of non-target organisms by disrupting the balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems. researchcommons.orguel.brresearchgate.net This imbalance can lead to cellular damage. aloki.hu

Studies in multiple organisms demonstrate that imidacloprid alters the activity of key antioxidant enzymes. The primary enzymes involved in scavenging ROS include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov In rats, imidacloprid exposure led to a significant decline in the activities of CAT and SOD in liver and kidney tissues. researchcommons.org Similarly, significant changes in SOD, CAT, and GPx were observed in the liver and brain of female rats at certain exposure levels. nih.gov In zebrafish, imidacloprid exposure initially increased SOD and glutathione-S-transferase (GST) activities, which were then inhibited toward the end of the exposure period, while CAT levels decreased after an initial elevation. researchgate.net This modulation of antioxidant enzymes is a common response to the oxidative stress induced by the insecticide. nih.govresearchgate.netuniv-lorraine.fr The generation of ROS can also lead to lipid peroxidation, indicated by increased levels of malondialdehyde (MDA), which has been observed in the liver of rats and in zebrafish exposed to high concentrations of imidacloprid. researchgate.netresearchgate.net

| Organism | Tissue/Cell Type | Effect Observed | Source |

|---|---|---|---|

| Rat | Liver, Kidney | Decreased CAT and SOD activity | researchcommons.org |

| Rat | Liver | Increased MDA levels, Decreased SOD, GPx, GSH levels | researchgate.net |

| Zebrafish (Danio rerio) | Whole body | Modulation of SOD, CAT, GST; Increased ROS and MDA | researchgate.net |

| Fish (Prochilodus lineatus) | Liver, Gills, Kidney, Brain | Increased lipid peroxidation and protein carbonylation | uel.br |

| Honeybee (Apis mellifera) | Hemocytes | Suppression of SOD and GST activity (in combination with zymosan A) | univ-lorraine.fr |

Imidacloprid has demonstrated genotoxic potential in various experimental models, causing damage to DNA in non-target organisms. sccwrp.orgnih.gov The comet assay (single-cell gel electrophoresis) and micronucleus (MN) test are common methods used to detect this damage. sccwrp.orgconicet.gov.ar

In vitro studies on human peripheral blood lymphocytes showed that imidacloprid induced DNA damage in a dose-dependent manner, as measured by the comet assay. sccwrp.org Increased frequencies of micronuclei and sister chromatid exchanges were also observed at certain concentrations. sccwrp.org Further research on human lymphoma U-937 cells found that imidacloprid increased the level of DNA damage, particularly in the presence of a metabolic activation system (S9). d-nb.info

Genotoxicity has also been documented in aquatic vertebrates. Studies on amphibians, such as Rana N. Hallowell, revealed that imidacloprid caused a significant increase in MN frequencies and dose-dependent DNA damage in erythrocytes. nih.gov Similarly, in the neotropical fish Prochilodus lineatus, DNA damage was observed in erythrocytes via the comet test at all tested concentrations. uel.br Research on zebrafish also concluded that imidacloprid can induce dose- and time-dependent DNA damage. researchgate.net In terrestrial invertebrates, DNA damage has been reported in earthworms even at very low exposure levels. sierraclub.caajbls.com

Imidacloprid can exert toxic effects at the cellular level by interfering with two critical processes: calcium ion (Ca²⁺) homeostasis and mitochondrial function. nih.govpnas.org The binding of imidacloprid to nicotinic acetylcholine (B1216132) receptors (nAChRs) can trigger a sustained influx of cations, including Ca²⁺, into neurons. pnas.orgnih.gov This disruption of calcium homeostasis is a key event that can lead to mitochondrial stress and the overproduction of ROS. nih.govpnas.org

Chronic exposure to low levels of imidacloprid has been shown to increase neuronal sensitivity, making neurons more vulnerable to mitochondrial depolarization. nih.gov Studies in human neuroblastoma cells (SH-SY5Y) revealed that imidacloprid induced mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and a reduction in adenosine (B11128) triphosphate (ATP) levels. nih.gov This mitochondrial impairment was linked to the disruption of calcium levels and subsequent oxidative stress. nih.gov In rat liver, imidacloprid was found to inhibit the FₒF₁-ATP synthase enzyme, directly impairing the bioenergetic function of mitochondria. unesp.br

Research on bumblebees (Bombus terrestris) demonstrated that acute exposure to imidacloprid alters mitochondrial function in both brain and flight muscle tissue. rothamsted.ac.uk Specifically, it increased routine respiration while diminishing the spare respiratory capacity, which is the mitochondrion's ability to respond to high energy demands. rothamsted.ac.uk Interestingly, while many studies point to imidacloprid causing calcium influx, research on chicken sperm suggests it may act as a blocker of calcium channels in those specific cells, preventing influx and subsequent lipid peroxidation. nih.govresearchgate.net This highlights that the precise mechanism may vary depending on the cell type and organism.

Advanced Analytical Methodologies for Imidacloprid and Its Metabolites

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental in the precise and sensitive analysis of Imidacloprid (B1192907) and its metabolites. These methods involve the separation of the target compounds from a sample matrix, followed by their detection and quantification. The choice of technique often depends on the complexity of the sample, the required sensitivity, and the specific compounds of interest.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS, LC-QTOF-MS, LC-QQQ/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the determination of Imidacloprid and its metabolites. mdpi.comresearchgate.net This method offers high selectivity and sensitivity, allowing for the detection of trace levels of these compounds in complex matrices such as food, water, and biological tissues. mdpi.comnih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique used prior to HPLC-MS/MS analysis. nih.gov This procedure involves an extraction step with an organic solvent like acetonitrile (B52724), followed by a cleanup step to remove interfering substances. nih.gov For the analysis of Imidacloprid and its metabolites in crayfish tissues, samples were extracted with acetonitrile containing 0.1% acetic acid and cleaned up using a neutral alumina (B75360) column. nih.gov

Separation is typically achieved using a reverse-phase C18 column. nih.govtuat.ac.jp The mobile phase often consists of a mixture of acetonitrile and water, sometimes with additives like acetic acid or formic acid to improve peak shape and ionization efficiency. tuat.ac.jpresearchgate.net

Detection is performed using a mass spectrometer, often a triple quadrupole (QQQ) or a quadrupole time-of-flight (QTOF) instrument. mdpi.com In triple quadrupole systems, Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. tuat.ac.jp For instance, in the analysis of paddy water and soil, the product ion at m/z 209 was selected for quantifying Imidacloprid. tuat.ac.jp LC-QQQ/MS has been successfully used for the quantitative detection of metabolites like Imidacloprid-olefin, 5-OH-Imidacloprid, and 6-chloronicotinic acid. mdpi.com LC/QTOF-MS has been utilized to confirm the presence of Imidacloprid and its metabolite desnitro-imidacloprid in honey and maize samples. mdpi.com

The performance of these methods is characterized by low limits of detection (LOD) and quantification (LOQ), as well as high recovery rates, demonstrating their accuracy and reliability. nih.gov

Table 1: Performance of HPLC-MS/MS Methods for Imidacloprid and Metabolite Analysis

| Analyte | Matrix | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Imidacloprid | Crayfish Tissues | 0.02–0.5 µg·L⁻¹ | 0.05–2.0 µg·L⁻¹ | 80.6–112.7 | nih.gov |

| 5-hydroxy Imidacloprid | Crayfish Tissues | 0.02–0.5 µg·L⁻¹ | 0.05–2.0 µg·L⁻¹ | 80.6–112.7 | nih.gov |

| Olefin Imidacloprid | Crayfish Tissues | 0.02–0.5 µg·L⁻¹ | 0.05–2.0 µg·L⁻¹ | 80.6–112.7 | nih.gov |

| Imidacloprid Urea | Crayfish Tissues | 0.02–0.5 µg·L⁻¹ | 0.05–2.0 µg·L⁻¹ | 80.6–112.7 | nih.gov |

| 6-chloronicotinic acid | Crayfish Tissues | 0.02–0.5 µg·L⁻¹ | 0.05–2.0 µg·L⁻¹ | 80.6–112.7 | nih.gov |

| Imidacloprid | Paddy Water | 0.3 µg/L | - | - | tuat.ac.jp |

| Imidacloprid | Paddy Soil | 0.5 µg/kg | - | - | tuat.ac.jp |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of Imidacloprid and its metabolites. epa.govrsc.orgnih.gov Due to the low volatility of Imidacloprid, a derivatization step is often necessary to convert the analyte into a more volatile compound suitable for GC analysis. rsc.orgfree.fr

One common approach involves the hydrolysis of Imidacloprid in a basic medium to form a more volatile product. rsc.orgfree.fr This hydrolysis product can then be extracted with a solvent like chloroform (B151607) and analyzed by GC-MS. rsc.org Another method involves the oxidation of Imidacloprid and its metabolites containing the chloropyridine moiety to 6-chloronicotinic acid. epa.govresearchgate.net This acid is then derivatized, for example, with methyl trimethylsilyl (B98337) trifluoroacetamide, before GC-MS quantification. researchgate.net

Selected Ion Monitoring (SIM) mode in the mass spectrometer is often used to enhance selectivity and sensitivity, which can sometimes eliminate the need for extensive sample cleanup. rsc.orgfree.fr The use of an internal standard, such as deuterated anthracene, helps to ensure the accuracy of the quantification. rsc.org

GC-MS methods have been successfully applied to determine Imidacloprid residues in various matrices, including vegetables, coffee, and water, with good recovery levels and low detection limits. rsc.orgresearchgate.net For instance, a method for determining Imidacloprid in vegetable samples reported a detection limit of 2.5 µg kg⁻¹ and recovery levels between 94.3% and 105.8%. rsc.org

Table 2: Performance of GC-MS Methods for Imidacloprid Analysis

| Analyte | Matrix | Derivatization/Method | LOD | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Imidacloprid | Vegetable Samples | Basic Hydrolysis | 2.5 µg kg⁻¹ | 94.3–105.8 | rsc.org |

| Total Imidacloprid Residues | Coffee | Oxidation to 6-chloronicotinic acid and derivatization | - | 90–110 | researchgate.net |

| Imidacloprid | Water | Basic Hydrolysis | 0.16 µg L⁻¹ | ~100 | free.fr |

| Imidacloprid | Soil | Basic Hydrolysis | 1 µg kg⁻¹ | ~100 | free.fr |

Ultra-Performance Liquid Chromatography (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (UPLC-MS/MS), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. mdpi.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires a system capable of operating at higher pressures.

UPLC-MS/MS has been employed for the detection of Imidacloprid and its metabolites in various samples. mdpi.com For instance, a UPLC-MS/MS method was proposed for the detection of Imidacloprid in fruit samples following extraction with a specific adsorbent. mdpi.com The analysis was performed using a gradient elution and identification by electrospray ionization (ESI) on a mass spectrometer. mdpi.com

The development of multi-residue methods using UPLC-MS/MS allows for the simultaneous screening of a large number of pesticides, including Imidacloprid, in diverse matrices such as environmental, biological, and food samples. A generic single-step solvent extraction with acetonitrile can be used for sample preparation across different sample types.

Non-Chromatographic Detection Methods

Non-chromatographic methods provide alternative approaches for the detection of Imidacloprid, often characterized by speed, portability, and cost-effectiveness, making them suitable for rapid screening and on-site analysis.

Enzyme Immunoassays and Biosensor Development

Enzyme-linked immunosorbent assays (ELISAs) are a type of immunoassay that has been widely developed for the detection of Imidacloprid. nih.govacs.orgresearchgate.net These assays are based on the specific binding of antibodies to the target analyte. goldstandarddiagnostics.com In a competitive ELISA format, free Imidacloprid in a sample competes with a labeled Imidacloprid conjugate for a limited number of antibody binding sites. goldstandarddiagnostics.com The resulting signal is inversely proportional to the concentration of Imidacloprid in the sample. goldstandarddiagnostics.com

Both polyclonal and monoclonal antibodies have been developed for Imidacloprid ELISAs. acs.orgresearchgate.net Some assays are highly specific to the parent compound, while others show broad cross-reactivity with major metabolites, making them suitable for quantifying total Imidacloprid residues. acs.org Commercially available ELISA kits have been evaluated and validated for the analysis of Imidacloprid in agricultural samples, demonstrating good correlation with conventional HPLC methods. nih.gov These kits can offer a limit of detection in the range of 0.1 to 0.5 ng/mL. nih.gov

Biosensors represent another rapidly developing area for pesticide detection. researchgate.netacs.org These devices integrate a biological recognition element with a physicochemical transducer to generate a measurable signal. For Imidacloprid detection, biosensors have been developed based on various principles, including surface plasmon resonance (SPR) and nanofluidics. researchgate.netacs.org An SPR biosensor functionalized with oligopeptides has been shown to rapidly detect Imidacloprid in buffer solutions with a limit of detection of 0.9 µM. researchgate.net A neuron-inspired nanofluidic biosensor demonstrated an ultralow detection limit of 6.28 x 10⁻⁹ g/mL by utilizing tyrosine-modified artificial nanochannels that capture Imidacloprid through specific molecular interactions. acs.org

Table 3: Performance of Immunoassays and Biosensors for Imidacloprid Detection

| Method | Key Feature | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Polyclonal Antibody ELISA | Specific to Imidacloprid | I₅₀ of 35 ppb | acs.org |

| Polyclonal Antibody ELISA | Broad cross-reactivity for total residues | I₅₀ of 73-88 ppb | acs.org |

| Monoclonal Antibody ELISA | Direct competition format | 0.03 µg/l | researchgate.net |

| Commercial ELISA Kit | For agricultural samples | 0.1 or 0.5 ng/mL | nih.gov |

| Quenchbody (Q-body) Immunoassay | Rapid fluorescence-based detection | 10 ng mL⁻¹ | nih.gov |

| Surface Plasmon Resonance (SPR) Biosensor | Oligopeptide functionalized | 0.9 µM | researchgate.net |

| Nanofluidic Biosensor | Neuron-inspired, tyrosine-modified | 6.28 x 10⁻⁹ g/mL | acs.org |

Spectrofluorimetric and Electrochemical Sensing Technologies

Spectrofluorimetric methods for Imidacloprid detection often utilize the principle of fluorescence resonance energy transfer (FRET) or fluorescence quenching. mdpi.comresearchgate.net One approach developed a biosensor based on FRET between gold nanoparticles (AuNPs) and graphene quantum dots (GQDs). mdpi.com The presence of Imidacloprid disrupts the quenching of GQD fluorescence by AuNPs, leading to a restored fluorescence signal that is proportional to the Imidacloprid concentration. mdpi.com This method achieved a detection limit of 52.42 ng/mL. mdpi.com

Electrochemical sensors offer a highly sensitive, low-cost, and often portable alternative for Imidacloprid detection. mdpi.comrsc.org These sensors are based on the electrochemical reduction or oxidation of Imidacloprid at the surface of a modified electrode. mdpi.comacs.org Various materials have been used to modify electrodes to enhance their sensitivity and selectivity, including copper nanoparticles, tungsten sulfide (B99878) (WS₂) nanosheets, and boron-doped diamond. rsc.orgacs.orgresearchgate.net

For example, a disposable electrochemical sensor based on a screen-printed carbon electrode modified with copper nanoparticles demonstrated a detection limit of 10.8 nmol L⁻¹. rsc.org Another sensor using WS₂ nanosheet-modified glassy carbon electrodes achieved a detection limit of 0.28 µM. acs.org Immunosensors, which combine the specificity of antibodies with the sensitivity of electrochemical detection, have also been developed. A direct competitive immunosensor on gold nanoparticle-modified electrodes reported an excellent limit of detection of 22 pmol L⁻¹. nih.gov

Table 4: Performance of Spectrofluorimetric and Electrochemical Sensors for Imidacloprid

| Method | Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Spectrofluorimetric Biosensor | FRET between AuNPs and GQDs | 52.42 ng/mL | mdpi.com |

| Electrochemical Sensor | Copper nanoparticle modified electrode | 10.8 nmol L⁻¹ | rsc.org |

| Electrochemical Sensor | WS₂ nanosheet modified electrode | 0.28 µM | acs.org |

| Electrochemical Immunosensor | Direct competitive on AuNP-modified electrode | 22 pmol L⁻¹ | nih.gov |

| Electrochemical Sensor | Activated electrodes | 0.03 µM | rsc.org |

Sample Preparation and Extraction Optimization for Complex Matrices (e.g., Food, Water, Soil, Biological Samples)

The accurate determination of 5-Chloro Imidacloprid and its parent compound, Imidacloprid, in complex environmental and biological matrices necessitates robust sample preparation and extraction protocols. These procedures are critical for removing interfering substances, concentrating the analyte of interest, and ensuring compatibility with sophisticated analytical instrumentation. chromatographyonline.com The choice of method is highly dependent on the physicochemical properties of the matrix.

For solid samples such as soil and various plant materials, extraction is commonly initiated using a solvent mixture. A prevalent method involves homogenizing the sample with a methanol/water mixture, followed by filtration. epa.gov For matrices with high-fat content, a subsequent cleanup step using hexane (B92381) partitioning is employed to remove lipids. epa.gov An alternative and widely adopted method for food and agricultural samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This technique typically involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl). mazums.ac.ir For further cleanup, dispersive solid-phase extraction (d-SPE) is utilized, where adsorbents such as graphitized carbon black (GCB) can effectively remove pigments like chlorophyll (B73375) and astaxanthin. nih.gov

Liquid samples, particularly water, often utilize solid-phase extraction (SPE) for cleanup and preconcentration. tuat.ac.jpnih.gov Polystyrene-divinylbenzene based resins are effective at adsorbing Imidacloprid and its metabolites from aqueous solutions. epa.gov After loading the sample, the resin is washed with water to remove polar matrix components, and the analytes are subsequently eluted with an organic solvent like methanol. epa.govnih.gov For water samples with low expected concentrations, liquid-liquid extraction (LLE) with solvents such as methylene (B1212753) chloride is also a viable technique. epa.gov

Biological samples, including tissues and urine, present unique challenges due to their complexity. The QuEChERS method has been successfully adapted for these matrices. For instance, in crayfish tissue, a combination of a neutral alumina column and GCB was found to be optimal for purification. nih.gov For blood and liver samples, extraction with acetonitrile buffered at pH 5, followed by the addition of MgSO4 and NaCl, has proven effective. mazums.ac.ir For urine samples, automated SPE using 96-well plates allows for high-throughput analysis. nih.gov

The optimization of these extraction procedures involves adjusting several key parameters. The choice of solvent, pH, and the type and amount of salts and sorbents are critical variables that are fine-tuned to maximize the recovery of the target analytes while minimizing matrix effects. mazums.ac.irnih.gov

| Matrix | Extraction Method | Key Reagents/Sorbents | Reference |

|---|---|---|---|

| Plant Material (Corn, Apple, Potato) | Solid-Liquid Extraction | Methanol/Water, Hexane (for fat removal), Polystyrene Resin (XAD 4) | epa.gov |

| Soil & Paddy Water | Solid-Liquid Extraction (Soil), Direct Analysis (Water) | Acetonitrile | tuat.ac.jp |

| Mango, Cowpea | QuEChERS | 1% Acetic Acid in Acetonitrile | nih.gov |

| Water | Solid-Phase Extraction (SPE) | Methylene Chloride, Supel™-Select HLB cartridges | nih.govepa.gov |

| Biological Tissues (Crayfish) | QuEChERS with d-SPE | Neutral Alumina, Graphitized Carbon Black (GCB) | nih.gov |

| Biological Fluids (Blood, Liver) | QuEChERS | Acetonitrile, MgSO4, NaCl, Acetate Buffer (pH 5) | mazums.ac.ir |

| Pollen | Solid-Liquid Extraction | Dichloromethane/Methanol | researchgate.netacs.org |

Method Validation for Sensitivity, Selectivity, and Accuracy in Environmental and Biological Samples

The validation of analytical methods is essential to ensure that the data generated are reliable, reproducible, and fit for purpose. For the analysis of this compound and its related compounds, validation protocols assess key performance characteristics, including sensitivity, selectivity, and accuracy, in accordance with guidelines such as those from the US EPA. nih.gov These methods typically employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity. tuat.ac.jpnih.govresearchgate.net

Sensitivity is determined by establishing the method detection limit (MDL), limit of detection (LOD), and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net For Imidacloprid and its metabolites, highly sensitive methods have been developed, achieving LOQs in the sub-microgram per kilogram (µg/kg) or parts-per-billion range for complex matrices like soil, plants, and pollen. researchgate.netacs.org In water samples, detection limits can be even lower, reaching the nanogram per liter (ng/L) or parts-per-trillion level. tuat.ac.jpcaltestlabs.com